RNA /A/ phosphoramidite
Description
Historical Context and Evolution of Phosphoramidite (B1245037) Methodology for Nucleic Acid Synthesis
The first chemical synthesis of a dinucleotide was reported in 1955 by Michelson and Todd, a landmark achievement that laid the groundwork for future developments. trilinkbiotech.combiosearchtech.com In the late 1950s, H. Gobind Khorana introduced the phosphodiester method, which, while a significant step forward, was hampered by the need for purification after each nucleotide addition. biosearchtech.com A major advancement came in the late 1960s and early 1970s with Robert Letsinger's development of the phosphotriester method and the introduction of solid-phase synthesis. trilinkbiotech.combiosearchtech.com This approach, where the growing oligonucleotide chain is attached to an insoluble support, simplified the purification process immensely. biosearchtech.com
However, it was the work of Marvin Caruthers in the early 1980s that revolutionized the field. trilinkbiotech.comatdbio.com Caruthers introduced nucleoside phosphoramidites as the building blocks for oligonucleotide synthesis. trilinkbiotech.comspringernature.com This was a pivotal change because phosphoramidites are stable, solid compounds that can be prepared in advance and stored until needed. trilinkbiotech.com They are activated for the coupling reaction by a weak acid, such as tetrazole. trilinkbiotech.com This innovation in phosphite-triester chemistry, combined with the use of solid supports, led to the development of the first automated DNA synthesizers and the commercial availability of synthesis reagents. trilinkbiotech.com These advancements made custom oligonucleotides accessible to a wide range of researchers, fueling progress in molecular biology, including the invention of the Polymerase Chain Reaction (PCR). trilinkbiotech.com
Fundamental Principles of Solid-Phase Phosphoramidite Synthesis
Solid-phase synthesis involves the stepwise addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble support material. synbio-tech.comyoutube.com This method allows for the easy removal of excess reagents and byproducts by simple washing, which is crucial for the high efficiency required in oligonucleotide synthesis. youtube.comcd-bioparticles.com The synthesis proceeds in a 3' to 5' direction, which is the opposite of the biological synthesis of DNA and RNA. atdbio.comdanaher.com
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. mdpi.comatdbio.com Each cycle consists of four main chemical steps:
Deblocking (Detritylation): The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleoside attached to the solid support. trilinkbiotech.comdanaher.com This is achieved by treatment with a mild acid, such as a solution of dichloroacetic acid or trichloroacetic acid in dichloromethane. trilinkbiotech.com This step exposes the 5'-hydroxyl group for the subsequent coupling reaction. danaher.com
Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is added along with an activator, such as tetrazole or its derivatives. trilinkbiotech.comsigmaaldrich.com The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound nucleoside. sigmaaldrich.com This forms an unstable phosphite (B83602) triester linkage. danaher.com
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to the formation of shorter, "failure" sequences, a capping step is performed. atdbio.comsigmaaldrich.com This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole (NMI), which acetylates the unreacted 5'-hydroxyl groups, rendering them inert to further coupling reactions. atdbio.comsigmaaldrich.com
Oxidation: The unstable phosphite triester linkage formed during the coupling step is converted to a more stable phosphate (B84403) triester. atdbio.com This is achieved by treatment with an oxidizing agent, most commonly an iodine solution in the presence of water and pyridine. atdbio.com This step stabilizes the newly formed internucleotide bond, allowing the cycle to be repeated for the addition of the next nucleotide. mdpi.comatdbio.com
Table 1: The Four Steps of the Phosphoramidite Synthesis Cycle
| Step | Purpose | Reagents |
| Deblocking (Detritylation) | To remove the 5'-DMT protecting group, exposing the 5'-hydroxyl for the next coupling reaction. | Dichloroacetic acid or Trichloroacetic acid in Dichloromethane. trilinkbiotech.com |
| Coupling | To form a phosphite triester linkage between the incoming phosphoramidite and the support-bound nucleoside. | Nucleoside phosphoramidite and an activator (e.g., Tetrazole). trilinkbiotech.comsigmaaldrich.com |
| Capping | To block any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. | Acetic anhydride and N-methylimidazole (NMI). atdbio.comsigmaaldrich.com |
| Oxidation | To stabilize the newly formed internucleotide linkage by converting the phosphite triester to a phosphate triester. | Iodine in the presence of water and pyridine. atdbio.com |
The choice of solid support is a critical factor in the success of solid-phase oligonucleotide synthesis. nih.govsbsgenetech.com The support must be chemically inert to the reagents used in the synthesis cycle, have good mechanical stability, and allow for efficient diffusion of reagents to the growing oligonucleotide chains. polyorginc.comresearchgate.net
Controlled Pore Glass (CPG) is a widely used solid support for oligonucleotide synthesis due to its high surface area, uniform pore size, and stability in various organic solvents. sbsgenetech.compolyorginc.combioneer.com The porous nature of CPG beads provides an ideal environment for the attachment of the initial nucleotide and subsequent chain elongation. sbsgenetech.com The pore size of the CPG is an important consideration; larger pore sizes are generally used for the synthesis of longer oligonucleotides to minimize steric hindrance. nih.govglenresearch.com While CPG is considered the gold standard, a minor drawback is that a small amount of silica (B1680970) can dissolve during the final cleavage and deprotection steps under basic conditions, which can be removed through filtration or purification. polyorginc.com
Polystyrene resins are another common type of solid support used in oligonucleotide synthesis. researchgate.netscispace.com These resins can be optimized for rapid reaction kinetics and efficient washing with organic solvents. researchgate.net Non-swelling, rigid polystyrene beads offer good mechanical stability. researchgate.net Hybrid materials, such as CPG particles coated with a thin layer of crosslinked polystyrene, have been developed to combine the advantages of both materials, offering high loading capacity and chemical resistance. glenresearch.com
Traditionally, the solid support is pre-loaded with the first nucleoside of the desired sequence. cd-bioparticles.com This necessitates maintaining a stock of at least four different supports for DNA synthesis and another four for RNA synthesis. semanticscholar.org Universal supports offer a more streamlined approach by allowing the first nucleoside to be attached during the first synthesis cycle. semanticscholar.orgbiosearchtech.com These supports utilize a special linker molecule that is cleaved under specific conditions to release the oligonucleotide with a free 3'-hydroxyl group. glenresearch.com The use of a universal support simplifies the synthesis process, reduces the potential for human error in high-throughput synthesis, and streamlines the supply chain for large-scale production. biosearchtech.comacs.org The UnyLinker is one such example of a universal linker that allows for efficient cleavage under standard deprotection conditions. acs.orgresearchgate.net
Table 2: Comparison of Solid Support Materials
| Solid Support | Key Characteristics | Advantages |
| Controlled Pore Glass (CPG) | High surface area, uniform pore size, chemically inert. polyorginc.combioneer.com | Gold standard for oligonucleotide synthesis, suitable for long oligonucleotides with appropriate pore size. nih.govbioneer.com |
| Polystyrene Resins | Good mechanical stability, rapid reaction kinetics. researchgate.net | An effective alternative to CPG, can be optimized for specific synthesis needs. researchgate.netscispace.com |
| Universal Supports | Allows for the attachment of the first nucleoside during synthesis. biosearchtech.com | Simplifies the synthesis process, reduces inventory, and minimizes errors in high-throughput applications. biosearchtech.comacs.org |
Specific Considerations for RNA Synthesis via Phosphoramidite Chemistry
The synthesis of RNA using the phosphoramidite method requires careful management of the reactive 2'-hydroxyl group to prevent unwanted side reactions and ensure the integrity of the final RNA product.
Distinctions from DNA Synthesis
While both DNA and RNA synthesis employ the solid-phase phosphoramidite strategy, key differences arise due to the presence of the 2'-hydroxyl group in RNA. honyabio.com This group is absent in the 2'-deoxyribose of DNA. The primary distinction is the necessity of a protecting group for the 2'-hydroxyl of the RNA phosphoramidite monomers. honyabio.comyoutube.com This protection is crucial to prevent several undesirable reactions during the synthesis cycle, such as chain cleavage and the formation of non-natural 2'-5' phosphodiester linkages. researchgate.netatdbio.com
The presence of a bulky protecting group at the 2'-position can sterically hinder the coupling reaction between the phosphoramidite and the 5'-hydroxyl group of the growing chain. honyabio.comatdbio.com This often necessitates longer coupling times or the use of more potent activators compared to DNA synthesis to achieve high coupling efficiencies. honyabio.comkulturkaufhaus.de Furthermore, the deprotection steps in RNA synthesis are more complex, requiring specific conditions to remove the 2'-hydroxyl protecting group without degrading the RNA molecule, which is more susceptible to hydrolysis than DNA. idtdna.comglenresearch.com
5 Silyl (B83357) Ether Protection (5'-SIL)
In the realm of automated oligonucleotide synthesis, the strategic protection of hydroxyl groups is paramount to ensure the regioselective formation of the desired phosphodiester linkages. While the 4,4'-dimethoxytrityl (DMT) group is the conventional choice for protecting the 5'-hydroxyl group due to its acid lability, which allows for convenient monitoring of synthesis efficiency, alternative strategies employing silyl ethers have been developed. glenresearch.com The use of a fluoride-labile 5'-silyl protecting group presents an alternative approach that circumvents the need for acidic deprotection steps. google.com This is particularly advantageous in RNA synthesis where the molecule is susceptible to acid-induced degradation. nih.gov
Commonly used silyl ethers for hydroxyl protection in nucleic acid chemistry include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). libretexts.org The choice of silyl group is critical as it influences the stability and the conditions required for its removal. For instance, the TBDMS group is widely used for 2'-hydroxyl protection and is removable with fluoride (B91410) ions. glenresearch.comnih.gov The strategic selection of silyl ethers for the 5'-position allows for a synthetic pathway that avoids repeated exposure to acid, thereby preserving the integrity of the growing RNA chain. google.comnih.gov
4 Acid Sensitivity in RNA Synthesis
RNA is inherently more sensitive to acid than DNA due to the presence of the 2'-hydroxyl group. glenresearch.comglenresearch.com This heightened sensitivity poses a significant challenge in chemical RNA synthesis, particularly during the repetitive acid-catalyzed removal of the 5'-dimethoxytrityl (DMT) group. glenresearch.com
The primary acid-catalyzed degradation pathway is depurination, which involves the hydrolytic cleavage of the β-N-glycosidic bond between the purine (B94841) base (adenine or guanine) and the ribose sugar. wikipedia.org This results in the formation of an apurinic (or abasic) site in the RNA chain. wikipedia.orgglenresearch.com The electron-withdrawing nature of the acyl protecting groups on the purine bases further destabilizes the glycosidic bond, making the protected nucleosides even more susceptible to depurination. glenresearch.com
While depurination can occur during oligonucleotide synthesis, it is often a more significant issue for DNA than for RNA under standard detritylation conditions. glenresearch.comglenresearch.com However, the apurinic sites in RNA are highly unstable under the basic conditions used for deprotection, leading to cleavage of the phosphodiester backbone at that position. glenresearch.com
The acidic conditions required for the removal of certain 2'-protecting groups, such as the bis(2-acetoxyethoxy)methyl (ACE) orthoester, also highlight the need for careful control of pH. atdbio.com While the ACE group is removed under weakly acidic conditions (pH ~3), prolonged exposure or stronger acidity can lead to degradation of the RNA product. atdbio.com
To mitigate the risks associated with acid sensitivity, several strategies are employed:
Use of Milder Deblocking Acids: Dichloroacetic acid (DCA) is often used as a milder alternative to trichloroacetic acid (TCA) for detritylation, reducing the extent of depurination. glenresearch.com
Alternative 5'-Protecting Groups: The use of 5'-silyl ethers, which are cleaved by fluoride ions under neutral conditions, completely avoids the need for an acidic deblocking step. google.comnih.gov
Optimized Synthesis Cycles: Minimizing the time of exposure to the acidic deblocking solution during each cycle of the synthesis can help to reduce the cumulative damage to the growing RNA chain. oup.com
The inherent instability of RNA in acidic environments underscores the importance of the choice of protecting groups and the optimization of deprotection protocols to ensure the synthesis of high-quality, full-length RNA oligonucleotides. oup.comtaylorandfrancis.com
Properties
CAS No. |
141913-04-4 |
|---|---|
Molecular Formula |
C19H28N2O4 |
Synonyms |
RNA /A/ phosphoramidite |
Origin of Product |
United States |
Advanced Methodologies and Chemical Modifications of Rna /a/ Phosphoramidites
Synthesis and Incorporation of Modified Ribonucleoside Phosphoramidites
The solid-phase phosphoramidite (B1245037) method is the most prevalent technique for the chemical synthesis of RNA. nih.gov This process involves the sequential addition of ribonucleoside phosphoramidites, which are nucleosides with their 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group, the 2'-hydroxyl group shielded by a protecting group such as tert-butyldimethylsilyl (TBDMS), and the 3'-hydroxyl group activated as a phosphoramidite. rsc.org The synthesis cycle comprises four key steps: detritylation, coupling, capping, and oxidation. sigmaaldrich.com While highly efficient for standard RNA synthesis, the incorporation of modified nucleosides often requires optimization of coupling times and specialized deprotection conditions. glenresearch.comumich.edu
Nucleobase Modifications
Modifications to the nucleobase moiety of adenosine (B11128) can dramatically alter the properties of RNA, influencing its structure, stability, and interaction with proteins. The chemical synthesis of oligonucleotides containing these modified nucleobases is essential for studying their biological roles.
The site-specific incorporation of unnatural nucleobases, including those with fluorescent properties, is a powerful tool for probing RNA structure and dynamics. nih.gov This is typically achieved by synthesizing the corresponding phosphoramidite of the unnatural nucleoside and incorporating it into the growing RNA chain during solid-phase synthesis. nih.gov For example, fluorescent nucleobase analogs can be introduced to monitor conformational changes in real-time. nih.gov Another approach involves the enzymatic incorporation of modified nucleoside triphosphates by polymerases. rsc.org
Post-synthetic modification offers a versatile alternative for introducing functionalities into RNA. This strategy involves the synthesis of an RNA oligonucleotide containing a "convertible" nucleoside, which is a precursor that can be chemically transformed into the desired modified base after the oligonucleotide has been assembled. encyclopedia.pub This approach is particularly useful for incorporating modifications that are unstable under the conditions of solid-phase synthesis. For instance, an RNA containing a convertible nucleoside with a leaving group can be reacted with a variety of nucleophiles to introduce diverse functional groups. nih.govencyclopedia.pub Fluorescent dyes and other reporter groups can also be attached to RNA post-synthetically via click chemistry or by targeting reactive groups introduced into the oligonucleotide. nih.govnih.gov
1-Methyladenosine (B49728) (m1A) is another important RNA modification that disrupts canonical Watson-Crick base pairing and can influence RNA folding. glenresearch.comnih.gov The synthesis of the 1-methyladenosine phosphoramidite is challenging due to the basic nature of the m1A nucleoside, which can readily undergo a Dimroth rearrangement to the more stable N6-methyladenosine. nih.gov To circumvent this, the synthesis and deprotection steps must be performed under carefully controlled, non-basic, and anhydrous conditions. nih.gov A successful strategy involves protecting the base moiety of 1-methyladenosine with a chloroacetyl group. nih.gov The synthesis of the protected 5'-O-monomethoxytrityl-1-methyladenosine intermediate has been reported with a 68% yield. nih.gov The subsequent conversion to the phosphoramidite allows for its incorporation into both DNA and RNA oligonucleotides. glenresearch.comnih.gov
Table 3: Synthesis of Protected 1-Methyladenosine Intermediate
| Starting Material | Key Reagents | Product | Reported Yield | Reference |
|---|
Formamidonucleoside Phosphoramidites
The synthesis and incorporation of 2'-formamidonucleoside phosphoramidite derivatives into small interfering RNA (siRNA) strands represent a significant strategy for mitigating off-target effects. researchgate.netnih.gov The formamido derivatives for all four standard nucleosides—adenosine (A), guanosine (B1672433) (G), cytosine (C), and uridine (B1682114) (U)—have been successfully synthesized in multi-step processes starting from commercially available compounds. researchgate.netoup.com
Sugar Modifications (e.g., 2'-Modifications)
Modifications at the 2'-position of the ribose sugar are a cornerstone of RNA therapeutic development, offering enhanced stability, binding affinity, and nuclease resistance.
2'-O-Methyl (2'-OMe) Modifications
2'-O-methylation is a widespread and naturally occurring post-transcriptional modification in various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). wikipedia.orgnumberanalytics.comnih.gov In this modification, a methyl group is added to the 2'-hydroxyl group of the ribose moiety, forming a methoxy (B1213986) group. wikipedia.orgcreative-biolabs.com This alteration provides a subtle yet impactful change to the RNA structure.
The presence of the 2'-O-methyl group biases the sugar pucker conformation towards the C3'-endo form, which is characteristic of A-form RNA helices. nih.govnih.gov This conformational preference contributes to the increased thermal stability of RNA duplexes, with each 2'-OMe modification stabilizing the helix by approximately 0.2 kcal/mol. wikipedia.orgnih.govnih.gov This enhanced stability protects the RNA from degradation by various nucleases, thereby increasing its half-life in cellular environments. numberanalytics.comcreative-biolabs.com The combination of 2'-OMe modifications with phosphorothioate (B77711) linkages is a particularly effective strategy for maximizing nuclease resistance. creative-biolabs.com
Table 1: Impact of 2'-O-Methyl Modifications on RNA Properties
| Property | Effect of 2'-OMe Modification |
| Nuclease Resistance | Increased |
| Thermal Stability (Tm) | Increased |
| Binding Affinity to Target RNA | Increased |
| Conformational Preference | C3'-endo (A-form helix) |
2'-Fluoro Modifications
The substitution of the 2'-hydroxyl group with a fluorine atom is another powerful modification used in the design of therapeutic oligonucleotides. biosyn.comgenelink.com The high electronegativity of the fluorine atom locks the ribose sugar into the C3'-endo conformation, similar to 2'-OMe modifications, which promotes the formation of a stable A-form helix when hybridized to a target RNA strand. genelink.comsyngenis.com
This modification has been shown to significantly increase the melting temperature (Tm) of RNA duplexes by about 1-2°C for each 2'-fluoro substitution. biosyn.com Oligonucleotides containing 2'-fluoro modifications exhibit enhanced resistance to nuclease degradation and are well-tolerated in both the sense and antisense strands of siRNAs. genelink.comoup.com In fact, siRNAs with 2'-fluoro pyrimidines have demonstrated markedly increased stability in plasma compared to their unmodified counterparts. genelink.com The increased pairing affinity of 2'-fluoro-modified RNA is primarily driven by favorable enthalpic contributions rather than entropic effects. oup.com
Table 2: Comparison of 2'-Fluoro Modified RNA with Unmodified RNA
| Feature | Unmodified RNA | 2'-Fluoro Modified RNA |
| 2'-Ribose Group | Hydroxyl (-OH) | Fluorine (-F) |
| Conformation | Flexible | C3'-endo (A-form) |
| Duplex Stability (Tm) | Lower | Higher (increase of 1-2°C per modification) biosyn.com |
| Nuclease Resistance | Lower | Higher |
| RNase H Activation | Yes | No |
Locked Nucleic Acids (LNA) and Bridged Nucleic Acids (BNA)
Locked Nucleic Acids (LNAs), also known as Bridged Nucleic Acids (BNAs), are a class of RNA analogues characterized by a methylene (B1212753) bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar. nih.govbenthamdirect.comwikipedia.org This bridge "locks" the furanose ring in a rigid C3'-endo (North) conformation, which is ideal for mimicking RNA structure and enhancing hybridization properties. nih.govwikipedia.org
The conformational lock in LNA/BNA monomers leads to an unprecedented increase in the thermal stability of oligonucleotides when hybridized with their complementary RNA targets, with a reported increase in Tm of +2 to +10°C per LNA monomer. nih.gov This high binding affinity makes them exceptionally suited for targeting specific RNA sequences in various applications, including antisense technology and diagnostics. nih.govresearchgate.net
BNAs are structurally rigid oligonucleotides that exhibit not only high binding affinity but also significant resistance to both exonucleases and endonucleases, contributing to their stability in biological systems. wikipedia.orgbiosyn.com Different generations of BNAs, such as those with a 2',4'-aminoethylene bridge (BNANC), have been developed to further improve properties like toxicity profiles while maintaining high specificity. nih.gov
Table 3: Key Properties of LNA and BNA
| Property | Description |
| Structure | Ribose ring is "locked" by a methylene bridge between the 2'-O and 4'-C. nih.govbenthamdirect.com |
| Conformation | Rigid C3'-endo (RNA-mimicking). nih.govwikipedia.org |
| Binding Affinity | Unprecedentedly high towards complementary RNA. nih.gov |
| Thermal Stability (Tm) | Significant increase of +2 to +10°C per monomer. nih.gov |
| Nuclease Resistance | High resistance to both exo- and endonucleases. wikipedia.orgbiosyn.com |
| Applications | Antisense technology, diagnostics, siRNA, microRNA detection. nih.govwikipedia.org |
Internucleotide Linkage Modifications
Altering the phosphodiester backbone of RNA is a critical strategy for improving the in vivo performance of therapeutic oligonucleotides.
Phosphorothioate Linkages
The phosphorothioate (PS) linkage is a modification where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with a sulfur atom. biosyn.comgenelink.com This modification is widely used in therapeutic oligonucleotides to impart significant resistance to nuclease degradation. biosyn.comsigmaaldrich.com Natural phosphodiester bonds are quickly broken down by cellular nucleases, but the PS bond is substantially more stable. biosyn.com
This increased stability enhances the biological activity of the oligonucleotide by prolonging its presence in the body. biosyn.comyoutube.com While the introduction of phosphorothioate linkages can sometimes slightly reduce the binding affinity for the target sequence, this can be compensated for by incorporating other modifications like BNAs. biosyn.com The sulfurization process during synthesis creates a chiral center at the phosphorus atom, resulting in a mixture of Sp and Rp diastereomers. genelink.comsigmaaldrich.com
Phosphorothioate linkages are crucial for many antisense therapies and are also used to protect the ends of oligonucleotides, such as siRNA strands and next-generation sequencing adapters, from exonuclease activity. biosyn.comsigmaaldrich.com
Table 4: Characteristics of Phosphorothioate Linkages
| Feature | Description |
| Chemical Modification | Replacement of a non-bridging oxygen with a sulfur atom in the phosphate backbone. biosyn.comgenelink.com |
| Primary Advantage | Substantial resistance to nuclease degradation. biosyn.comsigmaaldrich.com |
| Biological Impact | Increased half-life and enhanced biological activity of oligonucleotides. biosyn.comyoutube.com |
| Chirality | Creates a stereogenic center at the phosphorus atom (Sp and Rp isomers). genelink.comsigmaaldrich.com |
| Common Applications | Antisense oligonucleotides, siRNA stabilization, protection against exonucleases. biosyn.comsigmaaldrich.com |
Phosphorodithioate (B1214789) (PS2) Linkages
A significant modification of the RNA backbone is the replacement of the two non-bridging oxygen atoms in the phosphodiester linkage with sulfur atoms, creating a phosphorodithioate (PS2) linkage. nih.govresearchgate.net This modification results in an achiral phosphorus center, similar to the natural phosphodiester bond, which is a key advantage over the phosphorothioate (PS) modification that introduces a chiral center at the phosphorus. nih.govgenelink.com The synthesis of PS2-RNA is achieved using thiophosphoramidite monomers in solid-phase synthesis. nih.govglenresearch.com
The incorporation of PS2 linkages into RNA oligonucleotides has been shown to confer several beneficial properties. Notably, PS2-RNAs exhibit high resistance to nuclease degradation. nih.govresearchgate.net This increased stability is crucial for in vivo applications where RNAs are susceptible to enzymatic cleavage. nih.gov Furthermore, studies have demonstrated that the introduction of PS2 linkages can enhance the binding affinity of RNA aptamers to their protein targets by orders of magnitude, a phenomenon attributed to favorable hydrophobic interactions between the sulfur atoms and the protein. researchgate.netnih.gov For instance, a single PS2 substitution in an RNA aptamer targeting α-thrombin was shown to improve binding affinity by approximately 1000-fold. nih.gov
The synthesis cycle for incorporating a PS2 linkage involves four standard steps: detritylation, coupling, sulfurization, and capping. nih.gov However, the coupling step for RNA-thiophosphoramidites requires a longer time (approximately 12 minutes) compared to standard RNA phosphoramidites (approximately 4 minutes). nih.gov The sulfurization step is also a critical part of forming the PS2 linkage. nih.govglenresearch.com
| Property | Description | Reference(s) |
| Structure | Replaces two non-bridging phosphate oxygen atoms with sulfur atoms. | nih.govresearchgate.net |
| Chirality | The resulting phosphorodithioate linkage is achiral at the phosphorus atom. | nih.govgenelink.com |
| Nuclease Resistance | PS2-RNA shows high stability against nuclease degradation. | nih.govresearchgate.net |
| Binding Affinity | Can significantly enhance the binding affinity of RNA aptamers to proteins. | researchgate.netnih.gov |
| Synthesis | Utilizes thiophosphoramidite monomers in solid-phase synthesis with an extended coupling time. | nih.gov |
Non-Nucleosidic Phosphoramidites
Linker and spacer phosphoramidites are used to introduce flexible chains or specific chemical functionalities into an RNA oligonucleotide. thermofisher.com Spacers are typically long, flexible chains, such as polyethylene (B3416737) glycol (PEG), that are inserted between nucleotides or at the terminus of an oligonucleotide. nih.gov Their primary function is to reduce steric hindrance between the oligonucleotide and a solid support or other molecules, which can be particularly important in applications like oligonucleotide arrays. nih.govoup.com By physically distancing the oligonucleotide from the surface, spacers can significantly improve hybridization efficiency. nih.gov Research has shown that an optimal spacer length of at least 40 atoms can lead to a substantial increase in hybridization yield. nih.gov
Linker phosphoramidites, on the other hand, often contain a reactive group, such as a primary amine, that allows for the post-synthetic conjugation of other molecules like biotin (B1667282), fluorescent dyes, or reporter groups to the 5' end of the oligonucleotide. thermofisher.com This provides a versatile method for functionalizing RNA molecules for various applications.
| Type | Function | Example | Reference(s) |
| Spacer | Reduces steric hindrance, improves hybridization efficiency. | Polyethylene glycol (PEG) | nih.govoup.com |
| Linker | Introduces a reactive group for post-synthetic conjugation. | Amino-linkers | thermofisher.com |
Dye-labeled phosphoramidites are essential tools for the fluorescent labeling of RNA oligonucleotides. thermofisher.com These reagents consist of a fluorescent dye molecule attached to a phosphoramidite moiety, allowing for their direct incorporation into an oligonucleotide during solid-phase synthesis. nih.gov This method enables the precise placement of a fluorescent tag at the 5' end or at internal positions within the RNA sequence. thermofisher.comnih.gov
A wide variety of fluorescent dyes are available as phosphoramidites, each with distinct spectral properties (absorption and emission wavelengths). thermofisher.com Common examples include fluorescein (B123965) (FAM), cyanine (B1664457) dyes (Cy3, Cy5), and rhodamine derivatives like TAMRA. glenresearch.com The choice of dye depends on the specific application, such as in molecular diagnostics, genome research, and fluorescence microscopy. thermofisher.com These labeled oligonucleotides are widely used as probes in quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarray analysis. interchim.com
| Dye Family | Common Examples | Applications | Reference(s) |
| Fluorescein | Fluorescein (FAM), HEX, TET | Quantitative PCR, DNA sequencing | thermofisher.com |
| Cyanine | Cy3, Cy5, Cy3.5, Cy5.5 | Microarrays, FRET studies | glenresearch.com |
| Rhodamine | TAMRA, ROX | FRET, qPCR reference dye | interchim.com |
Structural phosphoramidites are non-nucleosidic building blocks designed to introduce specific structural constraints or features into an RNA molecule. These can include rigid linkers, branching points, or molecules that induce a particular conformation. The use of such phosphoramidites is a key strategy in the field of RNA nanotechnology, where the goal is to create self-assembling RNA nanostructures with defined shapes and functions. By strategically placing these structural elements, it is possible to control the folding and assembly of RNA strands into complex architectures like cubes, prisms, and arrays. These structures have potential applications in drug delivery, biosensing, and materials science.
Optimized Synthesis Protocols for RNA /A/ Phosphoramidites
The chemical synthesis of RNA is inherently more challenging than that of DNA due to the presence of the 2'-hydroxyl group in the ribose sugar, which requires protection during synthesis to prevent unwanted side reactions. bioneer.com The efficiency of RNA synthesis is highly dependent on the optimization of various parameters in the synthesis protocol, particularly the coupling step.
Coupling Efficiency and Steric Hindrance Considerations
The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is the most critical step in solid-phase synthesis. glenresearch.combiosearchtech.com Achieving high coupling efficiency, typically above 99%, is essential for the synthesis of long and high-purity RNA oligonucleotides. nih.govglenresearch.com Several factors can influence coupling efficiency, with steric hindrance being a major consideration.
The bulky protecting groups on the 2'-hydroxyl of the ribose sugar and on the phosphoramidite itself can sterically hinder the approach of the incoming monomer to the 5'-hydroxyl of the growing chain. nih.gov This steric crowding can lead to incomplete coupling and the formation of truncated sequences. oup.comoup.com To mitigate this, several strategies have been developed:
Activators: The choice of activator is crucial for promoting the coupling reaction. Stronger activators like 5-ethylthio-1H-tetrazole (ETT) and 2,5-Dichlorobenzylthiotetrazole (BTT) are often used in RNA synthesis to overcome the steric bulk. nih.govbioneer.com
Coupling Time: Extending the coupling time allows more opportunity for the sterically hindered reaction to proceed to completion. nih.gov
Monomer Concentration: Using a higher concentration of the phosphoramidite monomer can help to drive the reaction forward.
Reverse Direction Synthesis: Synthesizing RNA in the 5' to 3' direction, using reverse phosphoramidites, has been shown to improve coupling efficiency, especially for the synthesis of 3'-modified oligonucleotides. nih.govoup.com This approach can lead to cleaner synthesis and higher purity of the final product. oup.com
The presence of moisture is also highly detrimental to coupling efficiency, as water can react with the activated phosphoramidite, leading to its deactivation. glenresearch.com Therefore, maintaining anhydrous conditions throughout the synthesis process is paramount. glenresearch.com
| Factor | Impact on Coupling Efficiency | Optimization Strategy | Reference(s) |
| Steric Hindrance | Reduces coupling efficiency due to bulky protecting groups. | Use of strong activators, extended coupling times. | nih.govbioneer.comnih.gov |
| Moisture | Deactivates phosphoramidites, leading to lower coupling yields. | Use of anhydrous reagents and solvents. | glenresearch.com |
| Synthesis Direction | 5' to 3' synthesis can improve efficiency for 3'-modified RNAs. | Employing reverse phosphoramidites. | nih.govoup.com |
| Activator | The type of activator influences the rate and completeness of the coupling reaction. | Utilizing potent activators like ETT or BTT. | nih.govbioneer.com |
Activator Systems and Reaction Kinetics
For RNA synthesis, which is inherently more challenging than DNA synthesis due to the steric hindrance of the 2'-hydroxyl protecting group (commonly the tert-butyldimethylsilyl, TBDMS, group), more potent activators are often required. glenresearch.comkulturkaufhaus.de While 1H-tetrazole has been a standard activator, its acidity can lead to undesired side reactions, such as detritylation of the monomer in solution. glenresearch.com
To overcome these limitations, more nucleophilic and sometimes more acidic activators have been developed. These "turbo" activators enhance the coupling rate, which is particularly beneficial for the sterically hindered 2'-O-TBDMS protected phosphoramidites. glenresearch.comkulturkaufhaus.de
Common Activators in RNA Synthesis:
| Activator | pKa | Key Characteristics |
| 1H-Tetrazole | 4.8 glenresearch.com | Standard activator, but can be too acidic, leading to side reactions. glenresearch.com |
| 5-(Ethylthio)-1H-tetrazole (ETT) | --- | A popular "turbo" activator that provides faster coupling for sterically hindered RNA monomers. glenresearch.comchemicalbook.comsigmaaldrich.com It is considered an efficient activator for condensing nucleoside phosphoramidites. chemicalbook.comsigmaaldrich.com |
| 5-(Benzylmercapto)-1H-tetrazole (BMT) | --- | Strongly preferred over 1H-tetrazole for activating 2'-O-TBDMS protected phosphoramidites due to faster and more efficient coupling. kulturkaufhaus.denih.gov |
| 4,5-Dicyanoimidazole (DCI) | 5.2 glenresearch.com | A less acidic but more nucleophilic activator that can double the coupling rate compared to tetrazole. glenresearch.comnih.gov Its higher solubility in acetonitrile (B52724) allows for more concentrated solutions. glenresearch.com |
The reaction kinetics are influenced not only by the activator itself but also by its concentration and the coupling time. oup.com For instance, with DCI, the time to complete coupling is observed to be twice as fast as with 1H-tetrazole. nih.gov The addition of N-methylimidazole (NMI) to tetrazole solutions has also been shown to buffer the acidity and improve yields, indicating that excessive acidity is detrimental. glenresearch.com
Deprotection Strategies and Reagents
Following the completion of oligonucleotide synthesis, a series of deprotection steps are necessary to remove the protecting groups from the nucleobases, the phosphate backbone, and the 2'-hydroxyl positions to yield the final, functional RNA molecule. kulturkaufhaus.deresearchgate.net The choice of deprotection strategy is critical to avoid degradation of the RNA strand, which is sensitive to basic conditions that can cause premature loss of the 2'-hydroxyl protecting group and subsequent chain cleavage. glenresearch.com
The standard protection scheme for RNA synthesis often involves the use of a TBDMS group for the 2'-hydroxyl. kulturkaufhaus.denih.gov The exocyclic amines of the nucleobases are typically protected with acyl groups, such as benzoyl for adenosine. researchgate.netbioneer.com
A common initial deprotection step involves cleaving the oligonucleotide from the solid support and removing the phosphate and base protecting groups. kulturkaufhaus.de This is often achieved using a mixture of concentrated aqueous ammonia (B1221849) and a reagent like methylamine (B109427) or ethanol. oup.comkulturkaufhaus.de The subsequent and most critical step is the removal of the 2'-O-TBDMS groups, which requires a specific fluoride (B91410) reagent. kulturkaufhaus.de
Common Reagents for Deprotection:
| Reagent | Purpose | Typical Conditions |
| Ammonium Hydroxide/Ethanol (3:1) | Base and phosphate deprotection | 17 hours at 55°C. glenresearch.com |
| Aqueous Methylamine (AMA) | Base and phosphate deprotection | Can significantly reduce deprotection times. umich.edu |
| Triethylamine tris(hydrofluoride) (TEA·3HF) | 2'-O-TBDMS removal | Often used in a solvent like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF) at elevated temperatures. oup.comkulturkaufhaus.de Considered a more reliable alternative to TBAF. nih.gov |
| Tetrabutylammonium Fluoride (TBAF) | 2'-O-TBDMS removal | 1M solution in THF, typically for 24 hours at room temperature. glenresearch.com Its effectiveness is sensitive to water. oup.com |
Ultramild Deprotection
For RNA molecules containing sensitive modifications, ultramild deprotection methods are necessary to preserve the integrity of these modifications. glenresearch.com These strategies often involve the use of base-labile protecting groups on the nucleobases that can be removed under milder conditions than standard protecting groups. cambio.co.uk For instance, using phenoxyacetyl or similar mild protecting groups allows for deprotection under gentler basic conditions, which minimizes the risk of premature desilylation and chain degradation. kulturkaufhaus.deresearchgate.net
The use of specific reagents can also facilitate ultramild deprotection. For example, some protocols utilize potassium carbonate in methanol (B129727) to remove certain base protecting groups. biosearchtech.com The goal of these methods is to deprotect the oligonucleotide while minimizing exposure to harsh chemicals and temperatures that could damage the final product. cambio.co.uk
One-Step Deprotection Methods
To streamline the deprotection process, one-step or "one-pot" methods have been developed. These procedures aim to carry out the entire deprotection sequence in a single container, which is particularly advantageous for high-throughput synthesis, such as in a 96-well plate format. google.comjustia.com
One such method involves using a mixture of anhydrous methylamine and a solvent like dimethylsulfoxide (DMSO) to remove the exocyclic amine and phosphate protecting groups, followed by the addition of a desilylating agent like TEA·3HF to the same reaction vessel. google.comjustia.com Another approach utilizes a mixture of a 1,2-diamine under anhydrous conditions for a single-step deprotection. acs.org These methods can significantly accelerate the generation of synthetic RNA. google.comjustia.com
Reverse-Direction Synthesis (5'→3' Direction)
While the standard direction for oligonucleotide synthesis is 3' to 5', there are situations where synthesis in the reverse (5' to 3') direction is advantageous. glenresearch.com This approach is particularly useful for introducing modifications at the 3'-end of the RNA molecule. nih.govnih.gov The synthesis of 3'-end modified RNA using the conventional 3'→5' direction can be challenging and often results in lower coupling efficiency and purity. nih.gov
By using 3'-DMT-5'-CE phosphoramidites, RNA can be synthesized in the 5'→3' direction with high coupling efficiencies, often exceeding 99% per step. nih.gov This leads to the production of high-purity RNA and is considered a practical method for therapeutic-grade RNA. nih.govgoogle.com This reverse synthesis approach allows for the clean and efficient introduction of various ligands, chromophores, and other modifications at the 3'-terminus. nih.govgoogle.com
Automated Synthesis Enhancements
The automation of solid-phase RNA synthesis has been a significant factor in making synthetic RNA more accessible and reliable. kulturkaufhaus.denih.gov Modern automated synthesizers can perform the repetitive cycles of deprotection, coupling, capping, and oxidation with high precision. nih.gov Enhancements in automated synthesis focus on improving speed, yield, and the ability to produce longer and more complex RNA sequences. researchgate.netbiorxiv.org
Key areas of enhancement include:
Optimized Chemistry: The development of faster and more efficient coupling chemistries, including the use of high-performance activators and phosphoramidites with improved reaction kinetics, is crucial for high-speed synthesis. researchgate.netresearchgate.net
High-Throughput Platforms: Automated synthesizers are increasingly designed for high-throughput applications, enabling the parallel synthesis of many different RNA sequences. biosearchtech.comgoogle.com
Long Oligonucleotide Synthesis: Enhancements in coupling efficiency and the stability of the growing chain on the solid support have made the synthesis of longer RNA oligonucleotides (over 100 nucleotides) more feasible. biorxiv.orgrsc.org
These advancements have transformed RNA synthesis from a specialized technique into a more routine and robust process, fueling research and development in areas like RNA interference, ribozymes, and therapeutic aptamers. kulturkaufhaus.deresearchgate.net
Research Applications and Functional Studies of Rna Synthesized Via /a/ Phosphoramidites
Gene Expression Regulation Studies
The synthesis of tailored RNA molecules using adenosine (B11128) phosphoramidites is fundamental to creating tools that can modulate gene expression. These synthetic oligonucleotides are central to powerful technologies like RNA interference (RNAi), antisense technology, and CRISPR-based gene editing, enabling researchers to study and manipulate the flow of genetic information with high specificity.
The advent of RNA interference (RNAi) has been significantly propelled by the ability to chemically synthesize small interfering RNAs (siRNAs). glenresearch.com Standard phosphoramidite (B1245037) chemistry is routinely used to produce the high-purity, unmodified siRNA duplexes required for research. glenresearch.com However, the real power of chemical synthesis lies in the introduction of chemical modifications to enhance the therapeutic potential of siRNAs.
Modified adenosine phosphoramidites are frequently incorporated into siRNA strands to improve their properties. glenresearch.comresearchgate.net Modifications can enhance stability against nuclease degradation, modulate potency, and reduce off-target effects. researchgate.netoup.com For instance, the synthesis of siRNAs containing (S)-5′-C-aminopropyl-2′-O-methyladenosine has been explored to investigate position-dependent effects on thermal stability and silencing activity. nih.gov Similarly, incorporating 2′-fluoro or 2′-methoxy N6-methyladenosine phosphoramidites into siRNA antisense strands has been shown to lead to efficient gene knockdown. researchgate.net These modifications can significantly improve the efficacy and duration of the gene silencing effect.
Research has also focused on developing novel nucleoside modifications to overcome specific challenges. For example, 2′-formamidonucleoside phosphoramidites, including the adenosine derivative, have been synthesized and incorporated into siRNAs to reduce seed-based off-target effects, a common issue where the siRNA unintentionally targets mRNAs with partial complementarity. oup.com Combining modifications, such as locked nucleic acid (LNA) with a 5'-morpholino group on the sense strand, has been shown to improve metabolic stability and silencing efficacy, even allowing for the removal of phosphorothioate (B77711) (PS) linkages that can sometimes cause toxicity. acs.org
| Modification Type | Purpose | Research Finding |
| (S)-5′-C-aminopropyl-2′-O-methyladenosine | Investigate position-dependent effects | Thermal stability of siRNA duplexes was similar to 2'-O-methyl modified siRNAs. nih.gov |
| 2′-fluoro and 2′-methoxy N6-methyladenosine | Enhance stability and modulate potency | Combination of these modifications in the antisense strand leads to efficient gene knockdown. researchgate.net |
| 2′-formamidonucleoside | Reduce seed-based off-target effects | Maintained the natural A-form structure of the RNA duplex while slightly reducing thermodynamic stability. oup.com |
| 5'-Morpholino LNA | Improve metabolic stability and efficacy | Allowed for the removal of phosphorothioate linkages in the sense strand without compromising siRNA activity in vivo. acs.org |
This table summarizes key findings on siRNA modifications using adenosine phosphoramidites.
Antisense oligonucleotides (ASOs) are single-stranded nucleic acids designed to bind to a specific mRNA target, leading to its degradation or the modulation of its splicing. The phosphoramidite method is the standard for synthesizing these therapeutic molecules. nih.gov ASOs often incorporate a variety of chemical modifications to increase their stability, binding affinity, and cellular uptake.
Adenosine phosphoramidites with modifications at the sugar, base, or phosphate (B84403) backbone are crucial for creating effective ASOs. For example, phosphorodiamidate morpholino oligonucleotides (PMOs), a class of ASOs with a modified backbone, can be synthesized using a streamlined phosphoramidite approach. nih.gov This method allows for the creation of PMO-TMO (thiophosphoramidate) and PMO-MO (phosphoramidate) chimeras with high yields. nih.gov Chimeric designs, which combine different types of modifications within a single ASO, are a common strategy to optimize performance.
Researchers have also synthesized ASO chimeras containing 8-methyladenosine-substituted 2-5A molecules. nih.gov These molecules were synthesized using the phosphoramidite method and showed resistance to hydrolysis by alkaline phosphatase. nih.gov The modified ASO was able to efficiently activate RNase L to cleave the complementary target RNA, demonstrating its potential as a novel antisense agent. nih.gov
The CRISPR-Cas system has revolutionized gene editing, and chemically synthesized guide RNAs (gRNAs) are a key component of this technology. While in vitro transcription is one method for producing gRNAs, chemical synthesis via phosphoramidites offers the significant advantage of allowing site-specific incorporation of chemical modifications. acs.orgresearchgate.net These modifications can enhance the stability, activity, and specificity of the gRNA, ultimately improving the efficiency and safety of gene editing. acs.orgalbany.edu
The synthesis of gRNAs, which can be around 100 nucleotides long, is challenging but achievable with modern solid-phase synthesis techniques. researchgate.net Modifications are often introduced at the ends of the gRNA to protect it from exonuclease degradation. acs.org For instance, incorporating 2′-O-methyl-3′-PACE (MP) modifications at the 3′ end of chemically synthesized single-guide RNAs (sgRNAs) has been shown to promote stability and improve editing yields, especially in the presence of serum. acs.org
Modified adenosine phosphoramidites are used to construct libraries of gRNAs to study the impact of specific changes. albany.edu For example, N6-methyladenosine (m6A) has been incorporated into gRNAs for the CRISPR-Cas12a system. albany.edualbany.edu Studies showed that this modification improved the nuclease activity of the Cas12a enzyme in solution. albany.edu Another strategy involves a bio-orthogonal conjugation approach to assemble functional sgRNAs from shorter, chemically synthesized pieces, which facilitates the incorporation of modifications like N1-methyladenosine (m1A) and N6-methyladenosine (m6A) to investigate their impact on CRISPR activity. nih.gov
| Modification | System | Effect |
| 2′-O-methyl-3′-PACE (MP) at 3' end | CRISPR-Cas9 | Promotes stability and increases editing yields. acs.org |
| N6-methyladenosine (m6A) | CRISPR-Cas12a | Improved nuclease activity in solution. albany.edu |
| N1-methyladenosine (m1A) | CRISPR-Cas9 | Investigated for impact on overall CRISPR activity. nih.gov |
This table highlights the effects of specific adenosine modifications on gRNA performance in CRISPR systems.
Structural and Biophysical Studies of RNA
The ability to synthesize RNA with precisely placed modifications using adenosine phosphoramidites is an invaluable tool for dissecting the complex relationship between RNA structure and function. By introducing specific chemical groups, labels, or structural analogues, researchers can probe local environments, monitor conformational changes, and map out the intricate architecture of functional RNA molecules. glenresearch.comhi.is
The site-specific incorporation of modified nucleosides via phosphoramidite chemistry is a powerful method for studying the structural and biochemical effects of the dozens of post-transcriptionally modified nucleosides found in natural RNAs, such as tRNAs and rRNAs. hi.isnih.gov Synthesizing RNA oligonucleotides containing these modified bases allows for detailed biophysical and structural analysis that would be difficult or impossible with naturally isolated RNA. nih.gov
For example, phosphoramidites of hypermodified nucleosides like 2-thiomethyl-N-6-carbamoylthreonyl-adenosine (ms2t6A) have been synthesized to enable detailed studies of their effects on the structure of the tRNA anticodon domain. nih.gov Similarly, the phosphoramidite for 1-methyladenosine (B49728) (m1A), a modified base often found in tRNA, has been developed to allow researchers to investigate its role in tRNA folding and function. glenresearch.com
Analogues of adenosine are also widely used to probe specific interactions. Nebularine (B15395), an adenosine derivative lacking the exocyclic amino group, can be incorporated into RNA to determine the importance of hydrogen bonding involving this group for RNA structure and function. glenresearch.com If replacing adenosine with nebularine results in a loss of function, it implies that the exocyclic amine is involved in a critical hydrogen bond. glenresearch.com Other analogues, such as 7-deaza-adenosine, which lacks the nitrogen at the 7-position, are used to study the role of non-Watson-Crick hydrogen bonds in RNA folding and activity. glenresearch.com The synthesis of RNA containing N7-regioisomers of adenosine has been used to investigate how such modifications dramatically change base-pairing and thermodynamic properties of RNA duplexes. oup.com
| Adenosine Analogue | Structural Change | Purpose of Study |
| 1-Methyladenosine (m1A) | Methylation at N1 position | Study its role in tRNA folding and reverse transcription. glenresearch.com |
| Nebularine (Purine Nucleoside) | Lacks the exocyclic amino group at C6 | Determine the functional relevance of the N6-amino group of adenosine. glenresearch.com |
| 7-Deaza-Adenosine | N7 atom is replaced by a carbon | Probe the role of Hoogsteen face (N7) interactions in RNA folding and activity. glenresearch.com |
| 2-Aminopurine (B61359) | Lacks the N6-amino group, has an amino group at C2 | Used as a fluorescent probe and to modulate minor groove interactions. nih.gov |
| N7-Regioisomer of Adenosine | Ribose is attached to N7 instead of N9 | Investigate changes in base pairing and thermodynamic stability. oup.com |
This table provides examples of modified adenosine analogues and their applications in RNA structural and functional studies.
Attaching fluorescent dyes to RNA molecules at specific sites is a powerful technique for studying RNA structure, folding dynamics, and interactions with other molecules. oup.com Phosphoramidite chemistry provides a direct route for incorporating fluorescent labels during solid-phase synthesis. oup.com This can be achieved by using phosphoramidites of the standard nucleosides that have been pre-modified with a fluorescent dye, or by incorporating a nucleoside with a reactive linker that can be coupled to a dye post-synthetically. researchgate.net
For instance, ribonucleoside analogues bearing terminal alkynes, such as 7-ethynyl-8-aza-7-deazaadenosine (7-EAA), can be incorporated into RNA using a phosphoramidite. nih.gov The alkyne group then serves as a handle for "click" chemistry, allowing for the efficient attachment of various probes, including fluorophores. nih.gov This approach has been used to study the impact of such modifications on RNA helix structure. nih.gov
Another strategy involves using intrinsically fluorescent nucleoside analogues. 2-aminopurine is a weakly fluorescent analogue of adenosine that is often used as a probe because its fluorescence can change depending on its local environment, such as base stacking. glenresearch.com More recently, novel fluorescent adenosine analogues have been developed that are excellent substrates for enzymes like ADARs (adenosine deaminases that act on RNA). nih.gov For example, the fluorescent adenosine analog thA becomes significantly less fluorescent upon deamination to its corresponding inosine (B1671953) analog, thI. nih.gov This change in fluorescence provides a direct, real-time assay to monitor enzyme activity. nih.gov
NMR Applications with Isotope-Labeled RNA
The chemical synthesis of RNA using phosphoramidite chemistry offers a powerful method for incorporating stable isotope labels at specific, predetermined positions within an RNA sequence. This site-specific labeling is a significant advantage over enzymatic methods, which often result in uniform labeling and can lead to spectral complexity. researchgate.netnih.gov Solid-phase chemical synthesis is the only method that can completely circumvent the problem of spectral overlap in Nuclear Magnetic Resonance (NMR) spectroscopy studies of RNA. researchgate.netnih.gov
The primary challenge in these NMR studies is the inherent chemical shift overlap and line broadening, which intensifies as the size of the RNA molecule increases. researchgate.netnih.gov Isotope-labeled phosphoramidites provide a solution by enabling the introduction of NMR-active nuclei like ¹³C and ¹⁵N at desired locations. researchgate.net This approach is particularly effective for studying RNA structure and dynamics, although it is most successfully applied to RNAs less than 60 nucleotides in length due to the limitations of phosphoramidite synthesis with protecting groups like 2′-O-tBDMS and 2′-O-TOM. nih.gov
A key application is the use of isolated spin-pairs, such as the ¹H-¹³C pair in [6-¹³C]-pyrimidine and [8-¹³C]-purine phosphoramidites. These remove ¹³C-¹³C scalar and dipolar coupling interactions, simplifying the analysis of functional dynamics in RNA. nih.gov For instance, researchers have used atom-specific ¹³C-labeling to investigate the conformational dynamics of the duck Hepatitis B virus RNA (dHBVε) ε-element. nih.gov Similarly, the introduction of a 5-¹³C-uridine 2′-O-TBDMS-phosphoramidite building block into a 21-nucleotide stem construct of the Tetrahymena group I ribozyme has been used to probe structural ensembles. researchgate.net
The development of new protecting groups, such as the 2′-cyanoethoxymethyl (CEM) group, has shown promise in extending the length of chemically synthesized, isotope-labeled RNAs up to 80 nucleotides, making them suitable for NMR investigations. rsc.org
Table 1: Examples of Isotope-Labeled Phosphoramidites in NMR Studies
| Isotope-Labeled Phosphoramidite | Application | Research Finding | Citation(s) |
| [6-¹³C]-pyrimidine | Probing RNA dynamics | Removes ¹³C-¹³C scalar and dipolar coupling, facilitating straightforward analysis of functional dynamics. | nih.gov |
| [8-¹³C]-purine | Probing RNA dynamics | Removes ¹³C-¹³C scalar and dipolar coupling, simplifying straightforward analysis of functional dynamics. | nih.gov |
| 5-¹³C-uridine 2′-O-TBDMS | Probing RNA structural ensembles | Used to introduce isolated ¹³C-¹H-spin topologies into a target RNA. | researchgate.net |
| 2,8-¹³C₂-adenosine | Probing RNA structural ensembles | Used to introduce isolated ¹³C-¹H-spin topologies into a target RNA. | researchgate.net |
| 8-¹³C-purine 2'-CEM | Structural and dynamic studies of larger RNAs | Enables synthesis of labeled RNAs up to 80 nucleotides for NMR. | rsc.org |
| 6-¹³C-pyrimidine 2'-CEM | Structural and dynamic studies of larger RNAs | Enables synthesis of labeled RNAs up to 80 nucleotides for NMR. | rsc.org |
Ribozyme and Aptamer Research
Synthesis of Catalytically Active RNA (Ribozymes)
Phosphoramidite chemistry is a cornerstone for the synthesis of catalytically active RNA molecules, known as ribozymes. This method allows for the precise, site-specific incorporation of modified nucleotides to study structure-activity relationships and enhance properties like nuclease resistance. nih.govresearchgate.net For example, hairpin and hammerhead ribozymes have been successfully synthesized using solid-phase phosphoramidite techniques. pnas.org
One strategy involves assembling ribozymes from individual, chemically synthesized oligonucleotides. In a study on hairpin ribozymes, segments were prepared using 2′-t-butyldimethylsilyl (TBS) protected monomers, a widely used method in RNA synthesis. pnas.org These segments were then joined together using a "click chemistry" reaction (CuAAC), either through cross-strand ligation (trans-ligation) or intrastrand ligation (cis-ligation), to form the full, active ribozyme. pnas.org
Furthermore, phosphoramidite synthesis enables the introduction of modifications at specific positions within the ribozyme's catalytic core. Researchers have synthesized 2'-modified ribonucleoside phosphoramidites, such as 2'-deoxy-2'-C-allyl uridine (B1682114) and 2'-deoxy-2'-methylene uridine, and incorporated them into the hammerhead ribozyme. nih.govresearchgate.net Several of these modified ribozymes exhibited catalytic activity comparable to the wild-type and showed improved stability in human serum. nih.govresearchgate.net
The synthesis of a novel C4-linked C2-imidazole ribonucleoside phosphoramidite has also been reported. acs.org This was incorporated into the VS ribozyme to investigate the role of a specific guanosine (B1672433) residue in catalysis, demonstrating that such modifications can be used to probe enzymatic mechanisms. acs.org
Table 2: Synthesis of Modified Ribozymes via Phosphoramidite Chemistry
| Ribozyme Type | Synthetic Strategy | Modification(s) | Research Outcome | Citation(s) |
| Hairpin Ribozyme | Solid-phase synthesis and click chemistry ligation | Modified uracil (B121893) bases for cross-linking | Production of catalytically active ribozymes around 100 nucleotides in length. | pnas.org |
| Hammerhead Ribozyme | Solid-phase synthesis and click chemistry ligation | Novel triazole nucleic acid backbone mimic | Creation of a functional ribozyme with a modified catalytic site. | pnas.org |
| Hammerhead Ribozyme | Solid-phase synthesis | 2'-deoxy-2'-methylene uridine, 2'-deoxy-2'-difluoromethylene uridine | Ribozymes with near wild-type activity and enhanced serum stability. | nih.gov |
| VS Ribozyme | Solid-phase synthesis with 2′-TBDMS chemistry | C4-linked C2-imidazole ribonucleoside | The modified ribozyme showed significant catalytic activity, aiding in the study of the catalytic mechanism. | acs.org |
Aptamer Generation and Functional Characterization
Aptamers, which are single-stranded DNA or RNA molecules that bind to specific targets, are generated from libraries of oligonucleotides synthesized using conventional solid-phase phosphoramidite chemistry. atdbio.comroyalsocietypublishing.org This synthetic approach is a significant advantage over the production of antibodies, as it allows for straightforward, scalable synthesis and easy incorporation of modifications. atdbio.com
The process of generating aptamers, known as SELEX (Systematic Evolution of Ligands by EXponential enrichment), begins with a chemically synthesized library of oligonucleotides with a randomized sequence region flanked by fixed primer binding sites. atdbio.comthno.org This library is then exposed to the target molecule, and the binding sequences are isolated and amplified. atdbio.com
Phosphoramidite chemistry is crucial for introducing functional modifications into aptamers. For instance, biotin-labeled phosphoramidites can be used to synthesize biotinylated aptamers directly. neoaptamers.com This allows for the immobilization of aptamers on surfaces for diagnostic applications like ELISA or on resins for affinity purification. neoaptamers.com The strong interaction between biotin (B1667282) and streptavidin, which has four biotin-binding sites, enables the creation of multivalent aptamer complexes. neoaptamers.com Similarly, aptamers can be conjugated to reporter molecules like horseradish peroxidase for signal detection. neoaptamers.com
The versatility of phosphoramidite chemistry also allows for the synthesis of aptamer-polymer conjugates, where a synthetic polymer segment is covalently attached to the aptamer, creating uniform molecules with precisely controlled chain lengths and sequences. researchgate.net
Investigations into RNA Post-Transcriptional Modifications
Elucidating Roles of Modified Nucleosides in tRNA
The chemical synthesis of transfer RNA (tRNA) using phosphoramidite chemistry is a powerful tool for investigating the function of post-transcriptional modifications. These modifications are crucial for tRNA structure, stability, and decoding function. acs.orgmdpi.com By systematically introducing or removing specific modifications, researchers can dissect their individual contributions.
For example, to understand the decoding preferences of E. coli and M. mycoides tRNAGly, researchers used phosphoramidite chemistry to synthesize tRNAs with altered sequences and modifications. oup.com This involved using standard 2′-O-TOM or 2′-O-TBDMS protected phosphoramidites, as well as in-house synthesized phosphoramidites for modified nucleosides like 4-thiouridine (B1664626) (s⁴U), 5-aminomethyluridine (B12866518) (nm⁵U), and 5-methylaminomethyluridine (B1256275) (mnm⁵U). oup.com The study revealed that while the tRNA sequence was the primary determinant of "superwobbling," the modifications finely-tuned the decoding of synonymous codons. oup.com
Modified nucleosides are known to contribute significantly to the thermal stability of tRNA. acs.org For instance, 2'-O-methylation of the ribose induces a C3'-endo conformation, which stabilizes the A-type helical structure of tRNA. mdpi.com The presence of modifications like ribothymidine and 2-thioribothymidine at position 54 has been shown to increase the melting temperature of tRNA compared to its unmodified counterpart. acs.org Phosphoramidite synthesis allows for the creation of tRNAs with and without these specific modifications to precisely quantify their impact on stability and structure. acs.orgmdpi.com
Understanding RNA Stability and Translational Activity
Phosphoramidite chemistry enables the synthesis of RNA oligonucleotides containing specific post-transcriptional modifications, which is essential for studying their role in regulating RNA stability and translational activity. acs.orgresearchgate.net Many of these modifications, often referred to as epitranscriptomic marks, are found in messenger RNA (mRNA) and other cellular RNAs. nih.gov
A straightforward, one-step procedure has been developed for modifying commercially available nucleoside phosphoramidites to create building blocks for a variety of noncanonical nucleotides, including N⁶-methyladenosine (m⁶A), N¹-methyladenosine (m¹A), and N³-methylcytidine (m³C). acs.orgnih.gov The synthesis of oligonucleotides containing these modified bases is critical for identifying and characterizing the proteins ("readers" and "erasers") that interact with them. acs.orgnih.gov
The chemical synthesis of modified RNAs also allows for the investigation of their translational efficiency. For instance, researchers have chemically synthesized long mRNA sequences (up to 130 nucleotides) using 2′-cyanoethoxymethyl (CEM) as a protecting group. oup.com This method allows for the creation of artificial mRNAs with specific modifications to assess their impact on protein synthesis. oup.com Modifications at the 2'-hydroxyl of the ribose, such as 2'-O-methylation, can increase the stability of RNA by making it less susceptible to enzymatic degradation, thereby prolonging its activity in biological systems. researchgate.net The 2'-O-N-methylacetamide (2'-O-NMA) modification, for example, has been shown to enhance the stability and target affinity of antisense oligonucleotides. biosyn.com
Table 3: Classes of Modified Nucleoside Phosphoramidites and Their Applications
| Class of Modification | Example(s) | Synthetic Approach | Application | Citation(s) |
| N-Methylated Adenosine | m⁶A, m¹A | Phase-transfer catalyzed alkylation of protected adenosine phosphoramidite | Studying the role of epitranscriptomic marks in RNA stability and protein recognition. | acs.orgnih.gov |
| N-Methylated Cytosine | m³C, m⁴C | Phase-transfer catalyzed alkylation of protected cytidine (B196190) phosphoramidite | Investigating post-transcriptional regulation of gene expression. | acs.orgnih.gov |
| N-Methylated Uridine | m³U | Phase-transfer catalyzed alkylation of protected uridine phosphoramidite | Understanding the impact of modifications on Watson-Crick base pairing. | acs.org |
| N-Methylated Guanine | m¹G, m²G | Phase-transfer catalyzed alkylation of protected guanosine phosphoramidite | Elucidating the biological functions of modified nucleobases. | acs.org |
| Thiolated Uridine | s⁴U | Post-synthetic conversion of a precursor oligonucleotide | Studying tRNA structure and function; used as a photo-crosslinker. | oup.comnih.gov |
| Carbamoylated Adenosine | g⁶A | Reaction of protected adenosine phosphoramidite with isocyanatoacetate | Investigating hypermodified nucleosides found in tRNA. | acs.org |
Comparative Studies of RNA Synthesis Methodologies
Phosphoramidite Method vs. H-Phosphonate Method
Both the phosphoramidite and H-phosphonate methods are solid-phase chemical synthesis techniques that build the oligonucleotide chain in a stepwise manner. nih.govnih.gov However, they differ significantly in their underlying phosphorus chemistry, which impacts coupling efficiency, the synthesis cycle, and suitability for specific applications.
The phosphoramidite method is the most universally adopted technique for both DNA and RNA synthesis, primarily due to its high stepwise coupling yields, which can approach 100%, and the generation of fewer side products. nih.govresearchgate.net The synthesis cycle involves four main steps: deblocking (detritylation), coupling, capping, and oxidation. The oxidation step, which converts the unstable phosphite (B83602) triester linkage into a more stable phosphate triester, is performed after each coupling cycle. beilstein-journals.orgbiosearchtech.com
In contrast, the H-phosphonate method utilizes nucleoside H-phosphonates as the monomeric building blocks. researchgate.net A key distinction is that the resulting H-phosphonate diester internucleotide linkage is stable under the conditions of the synthesis cycle and does not require oxidation after every coupling step. glenresearch.comgenelink.com Instead, a single oxidation step is performed at the very end of the entire chain assembly. glenresearch.comgenelink.com This simplifies the synthesis cycle by omitting a repetitive step. glenresearch.com
While phosphoramidite chemistry is generally superior in terms of coupling efficiency, the H-phosphonate method offers specific advantages, particularly for RNA synthesis. researchgate.netacs.org The coupling of ribonucleoside H-phosphonates is less susceptible to the steric hindrance caused by the 2'-hydroxyl protecting group, a significant challenge in RNA phosphoramidite chemistry. nih.govresearchgate.net This allows for the synthesis of RNA molecules up to 50-60 nucleotides in high yields. nih.govresearchgate.net Furthermore, the H-phosphonate approach is well-suited for creating certain backbone modifications, such as phosphorothioates and phosphoramidates, as the modification can be introduced during the final oxidation/sulfurization step. glenresearch.com Despite its advantages for specific applications, H-phosphonate chemistry is not as widely used as the phosphoramidite method due to generally lower coupling efficiencies and a higher potential for side reactions if not optimized. nih.govglenresearch.com
Table 1: Comparison of Phosphoramidite and H-Phosphonate Synthesis Methods
| Feature | Phosphoramidite Method | H-Phosphonate Method |
|---|---|---|
| Monomer Unit | Nucleoside Phosphoramidite | Nucleoside H-phosphonate |
| Coupling Efficiency | Very High (approaches 100%). researchgate.net | Lower than phosphoramidite, but can be high for shorter sequences. nih.govglenresearch.com |
| Synthesis Cycle | Oxidation step performed in every cycle. beilstein-journals.org | Single oxidation step at the end of synthesis. genelink.com |
| Suitability for RNA Synthesis | Standard method, but coupling can be slowed by 2'-OH protecting group. atdbio.com | Less sensitive to steric hindrance from 2'-OH protecting group. nih.govresearchgate.net |
| Backbone Modifications | Requires specialized phosphoramidite monomers for modifications. | Facilitates certain backbone modifications (e.g., phosphorothioates) in the final oxidation step. glenresearch.com |
| Prevalence | Most widely used method. nih.gov | Alternative method, useful for specific applications. nih.gov |
Chemical Synthesis vs. Enzymatic Synthesis
The choice between chemical and enzymatic synthesis represents a major decision in the production of RNA, with each approach having a distinct profile of strengths and weaknesses.
Chemical synthesis, predominantly the phosphoramidite method, is renowned for its precision and flexibility. It allows for the synthesis of RNA with a precisely defined sequence and length, and it offers unparalleled capability for incorporating a vast array of chemical modifications, labels, and non-standard nucleotides at specific positions within the sequence. biosyn.comnumberanalytics.com This makes it the method of choice for creating highly modified, short RNA molecules like siRNAs or antisense oligonucleotides. synbio-tech.com However, the efficiency of chemical synthesis decreases as the length of the oligonucleotide increases, making it impractical and cost-prohibitive for sequences longer than approximately 100-200 nucleotides. mdpi.comnih.govresearchgate.net The process also involves harsh chemicals and requires the use of protecting groups, which must be removed in a final deprotection step, a process that can lead to side reactions and degradation of the RNA product. researchgate.netbiorxiv.org
Enzymatic synthesis, most commonly through in vitro transcription (IVT) using bacteriophage RNA polymerases like T7, T3, or SP6, is the preferred method for producing long RNA molecules, such as messenger RNA (mRNA) and long non-coding RNAs. biosyn.comsynthego.com This method uses a DNA template and an RNA polymerase to generate large quantities of RNA, with yields often significantly higher and costs lower than chemical synthesis for long transcripts. biosyn.comnumberanalytics.com The reaction occurs under mild, aqueous conditions, avoiding the harsh chemicals used in solid-phase synthesis. biorxiv.org The primary drawbacks of enzymatic synthesis include limitations on sequence and modifications. IVT reactions typically require a specific promoter sequence, which can result in the addition of extra, non-templated nucleotides at the 5' end of the transcript. biosyn.comnih.gov Another significant issue is 3'-end heterogeneity, where the polymerase adds extra nucleotides (N+1, N+2 products), leading to a population of RNA molecules with varying lengths that can be difficult to purify. mdpi.com While some modified nucleotides can be incorporated by polymerases, the scope is far more limited than with chemical synthesis. mdpi.comneb.com Furthermore, the fidelity of RNA polymerases can be a concern, as they may introduce errors during transcription. google.comnih.gov
Table 2: Comparison of Chemical and Enzymatic RNA Synthesis
| Feature | Chemical Synthesis (e.g., Phosphoramidite) | Enzymatic Synthesis (e.g., In Vitro Transcription) |
|---|---|---|
| Maximum Length | Relatively short (< 200 nucleotides). researchgate.net | Very long (thousands of nucleotides). biosyn.com |
| Yield | Low to moderate, decreases with length. biosyn.comnumberanalytics.com | High, suitable for large-scale production. neb.comvazymeglobal.com |
| Sequence Fidelity | High, sequence is precisely controlled. biosyn.com | Potential for polymerase errors and 3'-end heterogeneity. mdpi.comgoogle.com |
| Sequence Constraints | Few constraints. mdpi.com | Requires a polymerase promoter sequence; may add extra 5' bases. biosyn.comnih.gov |
| Modification Capabilities | Very high; wide variety of modifications can be incorporated. numberanalytics.com | Limited to modifications tolerated by the polymerase. mdpi.comneb.com |
| Reaction Conditions | Harsh organic solvents and reagents; requires protecting groups. researchgate.netbiorxiv.org | Mild, aqueous buffer conditions. biorxiv.org |
| Cost | High, especially for long or highly modified sequences. biosyn.comnumberanalytics.com | Lower, more cost-effective for long RNAs. numberanalytics.com |
Challenges and Future Directions in Rna /a/ Phosphoramidite Research
Challenges in Scalable Synthesis of RNA Phosphoramidites
The large-scale production of RNA phosphoramidites, including the adenosine (B11128) variant, is a complex endeavor fraught with challenges that impact yield, purity, and cost-effectiveness. The inherent reactivity of RNA and the multi-step nature of phosphoramidite (B1245037) synthesis create a difficult landscape for industrial-scale manufacturing. huarenscience.comglenresearch.com
Complex Reaction Pathways and Side Reactions
Several side reactions can occur during the synthesis of RNA phosphoramidites, leading to the formation of impurities. These can include:
Phosphitylation at the wrong position: Migration of the 2'-hydroxyl protecting group can lead to the formation of 2'-5' linkages instead of the natural 3'-5' linkages. mdpi.comthermofisher.com
Formation of H-phosphonate impurities: Incomplete phosphitylation or side reactions can result in the formation of H-phosphonate species, which can reduce coupling efficiency during oligonucleotide synthesis. mdpi.com
Oxidation of the phosphoramidite: The trivalent phosphorus in the phosphoramidite is susceptible to oxidation, leading to the formation of inactive P(V) species. usp.org
These complex reaction pathways and the potential for side reactions make it challenging to achieve high yields of pure RNA phosphoramidites, especially at a large scale. huarenscience.com
Maintaining High Purity and Yield
Achieving high purity and yield is a constant battle in the scalable synthesis of RNA phosphoramidites. The presence of impurities can significantly impact the subsequent oligonucleotide synthesis, leading to truncated sequences and other errors. usp.orgthermofisher.com Traditional purification methods like column chromatography can be difficult and costly to scale up. huarenscience.com
The following table illustrates the theoretical yield of a full-length 20-mer RNA oligonucleotide at different coupling efficiencies.
| Coupling Efficiency (%) | Theoretical Yield of 20-mer (%) |
| 99.5 | 90.7 |
| 99.0 | 81.8 |
| 98.0 | 66.8 |
| 97.0 | 54.4 |
| 95.0 | 35.8 |
This table demonstrates the critical importance of maximizing coupling efficiency to ensure a high yield of the desired full-length RNA product.
Economic Viability and Cost Reduction Strategies
The high cost of raw materials, the complexity of the synthesis process, and the need for stringent purification make the large-scale production of RNA phosphoramidites an expensive undertaking. huarenscience.comaurigeneservices.com The development of cost-reduction strategies is crucial for making RNA-based therapeutics more accessible.
Several approaches are being explored to improve the economic viability of RNA phosphoramidite synthesis:
Process Optimization: Fine-tuning reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, can help to maximize yield and minimize side reactions. cellculturedish.com
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to improved consistency and potentially higher yields compared to traditional batch processing. huarenscience.com
Enzymatic Synthesis: While still an emerging field, the use of enzymes to synthesize oligonucleotides could offer a more sustainable and potentially cost-effective alternative to chemical synthesis in the long run. almacgroup.com
Green Chemistry: Implementing principles of green chemistry, such as using less hazardous solvents and developing more atom-economical reactions, can help to reduce the environmental impact and cost of synthesis. huarenscience.comnih.gov
Advancements in Quality Control and Analytical Techniques for RNA /A/ Phosphoramidites and Products
Rigorous quality control is paramount to ensure the safety and efficacy of RNA-based therapeutics. exothera.world Advanced analytical techniques are essential for the characterization and purity assessment of RNA /A/ phosphoramidites and the final oligonucleotide products. thermofisher.com
Purity Assessment (e.g., HPLC, LC-MS, 31P NMR)
A variety of analytical methods are employed to assess the purity of RNA phosphoramidites and identify potential impurities.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC) and ion-exchange HPLC (IEX-HPLC), is a cornerstone technique for separating the desired phosphoramidite from closely related impurities. usp.orgresearchgate.net It can effectively resolve diastereomers and other small molecule impurities. usp.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, allowing for the identification and quantification of impurities with high specificity. usp.orgthermofisher.com
31P Nuclear Magnetic Resonance (31P NMR): 31P NMR is a powerful tool for specifically analyzing the phosphorus-containing components of a sample. It can readily distinguish between the desired P(III) phosphoramidite and P(V) oxidation products, as well as other phosphorus-containing impurities. usp.orgthermofisher.com A high-purity phosphoramidite should show a clean 31P NMR spectrum with minimal signals in the P(V) region. usp.org
The following table summarizes the typical application of these techniques in the purity assessment of RNA phosphoramidites.
| Analytical Technique | Information Provided |
| HPLC | Separation and quantification of the main compound and impurities. |
| LC-MS | Identification of impurities based on their mass-to-charge ratio. |
| 31P NMR | Quantification of phosphorus-containing species, including the active P(III) phosphoramidite and inactive P(V) oxidation products. |
Coupling Efficiency Monitoring
The efficiency of each coupling step during oligonucleotide synthesis is a critical parameter that directly impacts the yield of the final product. Monitoring coupling efficiency in real-time or on a cycle-by-cycle basis allows for the early detection of any issues with the synthesis process.
A common method for monitoring coupling efficiency is the trityl cation assay . The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl of the growing oligonucleotide chain, is removed at the beginning of each coupling cycle. The released DMT cation has a characteristic orange color and a strong absorbance at a specific wavelength, which can be measured spectrophotometrically. sigmaaldrich.comupenn.edu The intensity of the color is directly proportional to the amount of DMT cation released, and therefore, to the number of successful coupling reactions in the previous cycle. By comparing the absorbance from cycle to cycle, the coupling efficiency can be determined. upenn.edu
Consistent and high coupling efficiencies, typically above 98-99%, are indicative of a successful synthesis. upenn.edu A sudden drop in coupling efficiency can signal a problem with the phosphoramidite quality, the reagents, or the synthesizer itself. glenresearch.com
Water Content and Residual Solvent Control
The success of solid-phase oligonucleotide synthesis is critically dependent on maintaining anhydrous conditions. Phosphoramidites are highly susceptible to hydrolysis, and even trace amounts of water can significantly impact the coupling efficiency. glenresearch.comresearchgate.net Water can react with the activated phosphoramidite, leading to the formation of an H-phosphonate diester, which terminates the growing oligonucleotide chain and reduces the yield of the full-length product. glenresearch.comwikipedia.org
The primary solvent used in oligonucleotide synthesis, acetonitrile (B52724), must be of the highest purity with a water content ideally below 15-20 parts per million (ppm). glenresearch.commdpi.com The presence of residual solvents from the phosphoramidite manufacturing process or the synthesis cycle can also interfere with the reaction. usp.orglcms.cz Rigorous quality control measures, such as Karl Fischer titration to quantify water content, are essential. trilinkbiotech.com Manufacturers of high-quality phosphoramidites, like TheraPure™ reagents, emphasize strict control over water content and other reactive impurities to ensure optimal performance in demanding applications like therapeutic oligonucleotide synthesis. thermofisher.comthermofisher.com
Table 1: Impact of Water and Solvents in Phosphoramidite Chemistry
| Parameter | Acceptable Level | Impact of Contamination | Control Measures |
|---|---|---|---|
| Water Content in Acetonitrile | < 20 ppm mdpi.com | Reduces coupling efficiency by reacting with activated phosphoramidite. glenresearch.com | Use of anhydrous grade solvents; in-line drying filters. glenresearch.com |
| Residual Water in Phosphoramidites | < 0.3% thermofisher.com | Catalyzes conversion of phosphoramidite to inactive H-phosphonate. glenresearch.com | Stringent manufacturing controls; storage under anhydrous conditions. |
| Residual Solvents (e.g., from purification) | Minimal (per ICH, USP guidelines) lcms.cz | Can affect solubility and reaction kinetics. lcms.cz | Gas Chromatography (GC) or GC/MS for detection and quantification. lcms.cz |
Development of Novel Protecting Groups and Reaction Chemistries
A central challenge in RNA synthesis, as opposed to DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar. glenresearch.com This group requires a robust protecting group that is stable throughout the synthesis cycles but can be removed efficiently at the end without damaging the RNA chain. glenresearch.com
The tert-butyldimethylsilyl (TBDMS) group has been a workhorse for 2'-OH protection, but its removal requires fluoride (B91410) ions, and incomplete deprotection can be an issue, especially for longer RNA strands. glenresearch.com This has spurred the development of alternative protecting groups. For instance, 2'-ACE (bis(2-acetoxyethoxy)methyl) chemistry offers milder deprotection conditions. horizondiscovery.com Other novel groups like the tert-Butyldithiomethyl (DTM) group are cleavable under reductive conditions, offering another orthogonal deprotection strategy. nih.gov More recently, researchers have developed groups like 2′-O-(2-cyanoethoxymethyl) (CEM) and innovative acetals that show improved stability and deprotection kinetics, aiming for coupling efficiencies that rival those of DNA synthesis. nih.govacs.org
Beyond protecting groups, research into new activators for the phosphoramidite coupling step and alternative reaction chemistries continues to evolve, seeking faster reaction times and higher fidelity. wikipedia.orgtwistbioscience.com
Table 2: Comparison of Selected 2'-Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Key Features | Reference |
|---|---|---|---|
| tert-butyldimethylsilyl | TBDMS | Widely used; removed by fluoride ion; can be sterically bulky. | glenresearch.com |
| bis(2-acetoxyethoxy)methyl | 2'-ACE | Acid-labile; allows for mild deprotection; hydrophilic nature improves solubility. | horizondiscovery.com |
| tert-Butyldithiomethyl | DTM | Cleaved under mild, reductive conditions; compatible with standard protecting groups. | nih.gov |
Computational Approaches to RNA Synthesis Optimization
The optimization of RNA synthesis is increasingly benefiting from computational methods. Artificial intelligence (AI) and machine learning (ML) are being applied to analyze large datasets from synthesis processes to identify patterns that lead to higher yields and purity. oxfordglobal.com These models can help predict impurities and optimize reaction parameters, reducing the number of experiments needed and accelerating development. oxfordglobal.comintellegens.comthemedicinemaker.com
Deep learning models are being developed to design and optimize nucleic acid drugs, including antisense oligonucleotides (ASOs) and siRNAs. nih.gov These computational tools can sift through vast sequence spaces and predict the efficacy and potential off-target effects of different chemical modifications, guiding the synthesis of more effective therapeutic candidates. nih.gov By modeling the complex, non-linear relationships in the multi-step synthesis process, ML can help overcome challenges like sparse experimental data and improve process control, making oligonucleotide manufacturing more efficient and sustainable. themedicinemaker.com
Emerging Research Areas Utilizing RNA /A/ Phosphoramidites
The ability to synthesize custom RNA sequences with high precision using phosphoramidite chemistry has opened up new fields of research and application.
RNA is a versatile polymer for nanotechnology, capable of folding into complex, pre-designed two- and three-dimensional shapes, a concept known as RNA origami. wikipedia.orgsynbiobeta.com Using RNA /A/ phosphoramidites and their counterparts, researchers can synthesize the RNA strands needed to create these nanostructures. kyoto-u.ac.jpnih.gov These structures are formed through the self-assembly of a long single-scaffold strand and shorter staple strands, which can be produced via chemical synthesis or in vitro transcription. kyoto-u.ac.jpnih.gov
RNA nanostructures have applications in creating artificial cytoskeletons, serving as scaffolds for arranging other molecules, and acting as targeted drug delivery vehicles. wikipedia.orgnih.gov The programmability of RNA sequences allows for the precise control over the size, shape, and functionalization of these materials. nih.govrsc.org
Chemical synthesis using phosphoramidites is essential for incorporating modified nucleosides into RNA strands. wikipedia.orgbeilstein-journals.org These modifications are critical for therapeutic applications, where they can enhance stability against nuclease degradation, improve binding affinity to targets, and reduce unwanted immune responses. beilstein-journals.orgpromegaconnections.com
Common modifications include changes to the sugar, such as 2'-O-methylation (2'-OMe) or 2'-fluoro (2'-F) substitutions, and alterations to the nucleobase itself. beilstein-journals.orgchemrxiv.org For example, N6-methyladenosine (m⁶A) is a common natural modification that can be incorporated using a corresponding phosphoramidite to study its role in gene expression. acs.org The synthesis of phosphoramidites bearing fluorescent labels, biotin (B1667282), or other reporter groups also enables the creation of RNA probes for diagnostics and research. nih.gov The development of synthetic routes to these modified phosphoramidites is a key area of research, expanding the toolbox for creating functional nucleic acids. acs.orgwikipedia.org
Table 3: Examples of Modified Nucleosides and Their Applications
| Modification Type | Example | Purpose / Application | Reference |
|---|---|---|---|
| 2'-Sugar Modification | 2'-O-methyl (2'-OMe) | Increases nuclease stability; reduces off-target effects in siRNA. | beilstein-journals.orgacs.org |
| 2'-Sugar Modification | 2'-Fluoro (2'-F) | Enhances binding affinity and biological stability. | chemrxiv.org |
| Base Modification | N6-methyladenosine (m⁶A) | Studying epitranscriptomic regulation; creating analogues of mRNA caps. | acs.org |
| Base Modification | Pseudouridine (Ψ) | Reduces immunogenicity of synthetic mRNA for vaccines and therapeutics. | promegaconnections.comwikipedia.org |
| Reporter Group | Biotin, Dansyl, Pyrene | Labeling oligonucleotides for detection in hybridization assays. | nih.gov |
RNA interference (RNAi) is a powerful tool for gene silencing, but its therapeutic use can be hampered by off-target effects, where the small interfering RNA (siRNA) silences unintended genes. acs.orgnews-medical.net These effects are often mediated by the "seed region" (nucleotides 2-8) of the siRNA guide strand, which can bind to partially complementary sequences in other mRNAs. acs.orgacs.org
A key strategy to mitigate this issue is the site-specific chemical modification of the siRNA, which is achieved by incorporating modified phosphoramidites during synthesis. nih.gov Introducing a 2'-O-methyl (2'-OMe) modification, particularly at position 2 of the guide strand, has been shown to significantly reduce off-target silencing without compromising on-target activity. nih.govnih.govcsic.es This modification is thought to create steric hindrance that disrupts the binding to off-target transcripts, which have only partial complementarity, while still permitting effective binding to the fully complementary target. acs.orgnih.gov Other modifications, such as unlocked nucleic acids (UNA) or formamide (B127407) modifications, are also being explored to destabilize the seed region's interaction with unintended targets. news-medical.netcsic.es
Q & A
Q. What key factors should guide the selection of RNA/A phosphoramidites for solid-phase oligonucleotide synthesis?
Methodological considerations include coupling efficiency (>99.8%), coupling time (<2 minutes), stability during synthesis, and compatibility with deprotection conditions. Protecting groups like 2′-O-TBDMS or 2′-O-TOM are critical for 2′-OH protection, balancing stability and ease of removal. For longer RNAs (>60 nt), 2′-thiomorpholine-4-carbothioate monomers are preferred due to uniform deprotection and high coupling efficiency. Avoid 2′-bis(acetoxyethoxy)methyl groups if synthesizers lack fluoride-handling capabilities .
Q. How can researchers assess the purity and quality of RNA/A phosphoramidites prior to synthesis?
Analytical methods include:
- HPLC-MS to verify molecular weight and detect impurities.
- 31P NMR to confirm phosphoramidite integrity and identify reactive P(III) byproducts.
- Karl Fischer titration to measure moisture content, critical for stability. Rigorous lot testing ensures minimal impurities that could introduce sequence errors .
Q. What are common synthetic strategies for incorporating modified adenine bases (e.g., fluorescent labels) into RNA?
Modified RNA/A phosphoramidites (e.g., benzofuranyl uridine analogs) are synthesized by introducing stable protecting groups (e.g., DMT at the 5′-end) and coupling via automated solid-phase synthesis. Post-synthetic modifications, such as aminoglycoside receptor conjugation, require orthogonal protection schemes to avoid side reactions .
Q. How does the choice of 2′-OH protecting groups impact RNA synthesis outcomes?
- 2′-O-TBDMS : Slow coupling (~5 minutes) but widely compatible; limits RNA length to ~60 nt due to steric hindrance.
- 2′-O-TOM : Faster coupling (~2.5 minutes) and better yields for long RNAs.
- 2′-thiomorpholine-4-carbothioate : Enables uniform deprotection (no fluoride required) and efficient synthesis of >100 nt RNAs. Validate deprotection conditions (e.g., TEA·3HF for TBDMS) to avoid RNA degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in literature data regarding coupling efficiencies of RNA/A phosphoramidites under varying conditions?
Systematic evaluation involves:
- Parallel synthesis of identical sequences with different phosphoramidites.
- Trityl monitoring to quantify coupling efficiency in real time.
- MALDI-TOF/MS to analyze truncation products and identify step-specific failures. For example, 2′-O-TBDMS may underperform in high-temperature protocols compared to 2′-O-TOM, necessitating condition-specific optimization .
Q. What advanced strategies improve the synthesis of long (>100 nt) RNA sequences using RNA/A phosphoramidites?
- Enhanced coupling agents : Use activators like 5-ethylthio-1H-tetrazole (ETT) to accelerate coupling.
- Spacer integration : Hexaethylene glycol (HEG) spacers reduce steric strain in branched RNA structures.
- Deprotection optimization : Combine thiomorpholine-4-carbothioate groups with oxidative cleavage (e.g., I₂/H₂O) to minimize strand breaks .
Q. How can enzymatic and chemical synthesis methods be integrated to overcome regioselectivity challenges in modified RNA/A production?
- Chemoenzymatic approaches : Chemically synthesize short modified RNA fragments (e.g., 20–30 nt) with phosphoramidites, then ligate enzymatically (T4 RNA ligase) for full-length constructs.
- In vitro transcription templates : Incorporate modified adenines via PCR with functionalized dATP, followed by transcription. This bypasses low yields in purely chemical synthesis of long RNAs .
Q. What analytical techniques are critical for troubleshooting failed RNA/A phosphoramidite couplings in complex RNA structures (e.g., pseudoknots)?
- Ion-pair reversed-phase HPLC (IP-RP-HPLC) : Resolves truncated products and detects depurination.
- Electrospray ionization mass spectrometry (ESI-MS) : Identifies mass deviations due to incomplete deprotection or side reactions.
- Circular dichroism (CD) : Validates secondary structure formation post-synthesis to confirm functional integrity .
Q. How do reactive impurities in RNA/A phosphoramidites (e.g., oxidized phosphites) affect oligonucleotide fidelity, and how can they be mitigated?
Impurities introduce n+1 truncations or phosphotriester artifacts. Mitigation strategies include:
Q. What methodologies enable site-specific isotopic labeling of adenine in RNA for NMR studies?
- Custom phosphoramidites : Synthesize 15N(7)-labeled RNA/A phosphoramidites via regioselective nitration and reduction.
- Post-synthetic labeling : Use transglycosylation enzymes (e.g., tRNA-guanine transglycosylase) to replace natural adenines with labeled analogs in synthetic RNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
